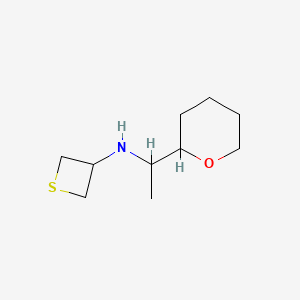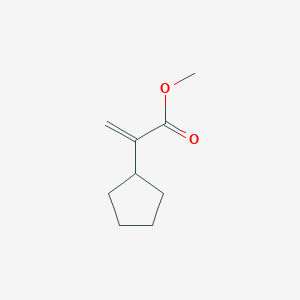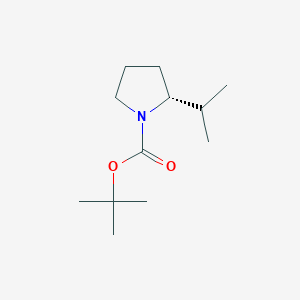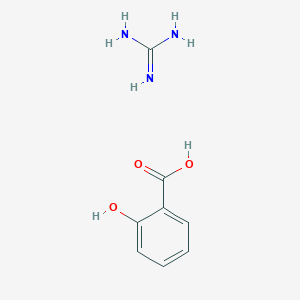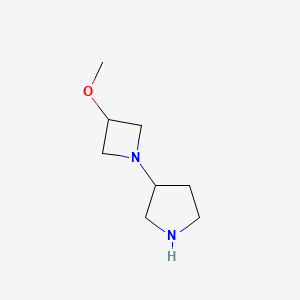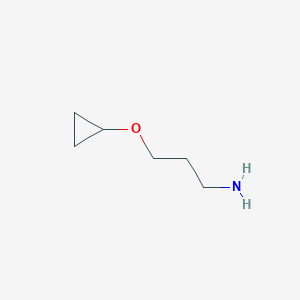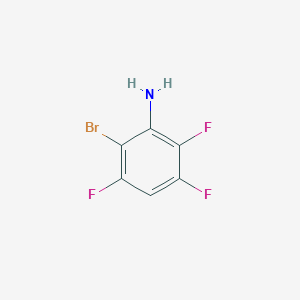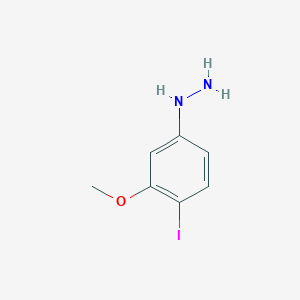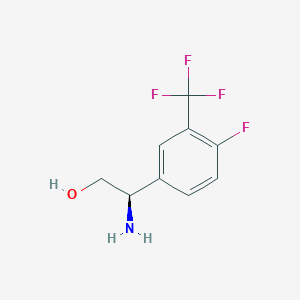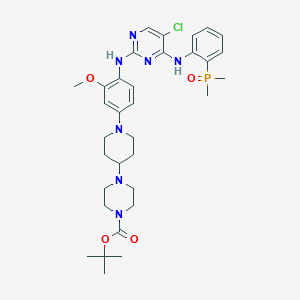
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is a chemical compound with the molecular formula C11H14BrNS It is characterized by the presence of a bromine atom, a methyl group, and a tetrahydrothiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine typically involves the following steps:
Formation of Tetrahydrothiophene Ring: The tetrahydrothiophene ring is formed through a cyclization reaction, often involving sulfur-containing reagents.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The tetrahydrothiophene ring can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and complex ring systems, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the tetrahydrothiophene ring play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromo-4-methylphenyl)tetrahydrothiophen-3-amine
- N-(2-Chloro-5-methylphenyl)tetrahydrothiophen-3-amine
- N-(2-Bromo-5-ethylphenyl)tetrahydrothiophen-3-amine
Uniqueness
N-(2-Bromo-5-methylphenyl)tetrahydrothiophen-3-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and biological activity. Its structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14BrNS |
|---|---|
Poids moléculaire |
272.21 g/mol |
Nom IUPAC |
N-(2-bromo-5-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-2-3-10(12)11(6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Clé InChI |
NUVVHCQXUYGFRD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Br)NC2CCSC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


